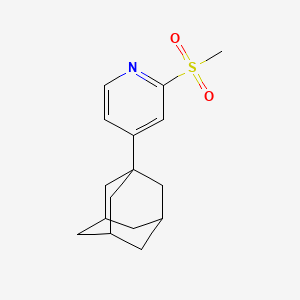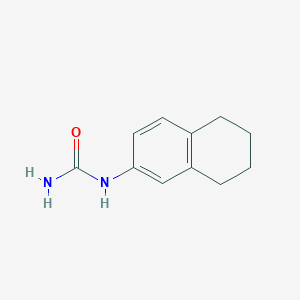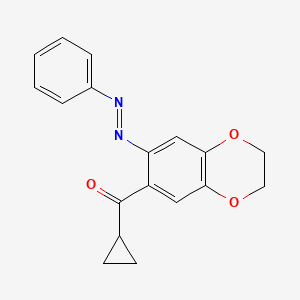
4-(1-Adamantyl)-2-methylsulfonylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE is a compound that features a unique adamantyl group attached to a pyridine ring, with a methylsulfonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE typically involves the introduction of the adamantyl group to the pyridine ring, followed by the addition of the methylsulfonyl group. One common method involves the reaction of 4-bromopyridine with 1-adamantylmagnesium bromide to form 4-(1-adamantyl)pyridine. This intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE involves its interaction with specific molecular targets. The adamantyl group provides a rigid, bulky structure that can enhance binding affinity to certain receptors or enzymes. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This compound can modulate various biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(1-ADAMANTYL)PYRIDINE: Lacks the methylsulfonyl group, making it less reactive in substitution reactions.
4-(1-ADAMANTYL)-2-(METHYLTHIO)PYRIDINE: Contains a methylthio group instead of a methylsulfonyl group, which affects its reactivity and biological activity.
4-(1-ADAMANTYL)-2-(METHYLSULFONYL)BENZENE: Features a benzene ring instead of a pyridine ring, altering its electronic properties and reactivity.
Uniqueness
4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE is unique due to the combination of the adamantyl and methylsulfonyl groups, which confer distinct chemical and biological properties. The adamantyl group provides steric bulk and rigidity, while the methylsulfonyl group enhances reactivity and potential for covalent modification of target molecules.
Properties
Molecular Formula |
C16H21NO2S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-(1-adamantyl)-2-methylsulfonylpyridine |
InChI |
InChI=1S/C16H21NO2S/c1-20(18,19)15-7-14(2-3-17-15)16-8-11-4-12(9-16)6-13(5-11)10-16/h2-3,7,11-13H,4-6,8-10H2,1H3 |
InChI Key |
NFKFSGKTKGWPSI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060741.png)
![3-(2,3-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060745.png)
![4H-1,2,4-Triazole-3-thiol, 4-bicyclo[2.2.1]hept-2-yl-5-(1-methylethyl)-](/img/structure/B11060752.png)
![N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide](/img/structure/B11060758.png)

![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11060767.png)
![2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide](/img/structure/B11060783.png)
![2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11060791.png)

![9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11060806.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11060811.png)
![(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060815.png)
![6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060841.png)
